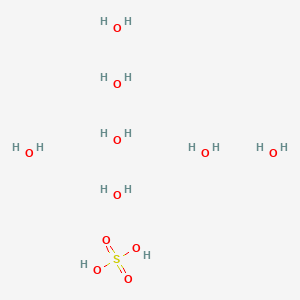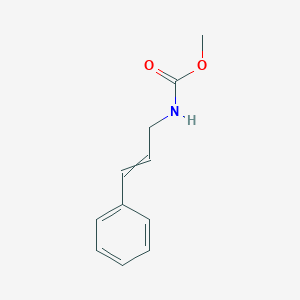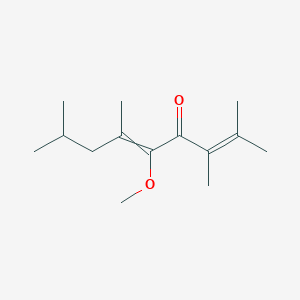
4-(Methylthio)phenylmagnesium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is represented by the molecular formula C7H7ClMgS and has a molecular weight of 182.95 g/mol . This compound is widely used in organic synthesis due to its ability to form carbon-carbon bonds, making it a valuable tool in the construction of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Methylthio)phenylmagnesium chloride is typically prepared via the Grignard reaction, which involves the reaction of an aryl halide with magnesium metal in the presence of a suitable solvent such as tetrahydrofuran (THF) or diethyl ether . The general reaction is as follows:
C7H7Cl+Mg→C7H7MgCl
In this reaction, 4-chlorothioanisole reacts with magnesium turnings to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and solvents, as well as for the monitoring of reaction parameters, enhances the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions
4-(Methylthio)phenylmagnesium chloride undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Participates in cross-coupling reactions such as Suzuki-Miyaura and Negishi couplings.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of THF or ether to form alcohols.
Halides: Reacts with alkyl or aryl halides in the presence of a catalyst (e.g., palladium) for coupling reactions.
Acids: Reacts with acids to form corresponding hydrocarbons.
Major Products Formed
Alcohols: From reactions with carbonyl compounds.
Hydrocarbons: From reactions with acids.
Biaryl Compounds: From coupling reactions.
Scientific Research Applications
4-(Methylthio)phenylmagnesium chloride is used in various scientific research applications:
Organic Synthesis: Formation of complex organic molecules, including pharmaceuticals and natural products.
Material Science: Synthesis of polymers and advanced materials.
Medicinal Chemistry: Development of drug candidates and intermediates.
Battery Research: Potential use as an electrolyte component in rechargeable magnesium batteries.
Mechanism of Action
The mechanism of action of 4-(Methylthio)phenylmagnesium chloride involves the formation of a carbon-magnesium bond, which acts as a nucleophile in various reactions. The compound can donate electrons to electrophilic centers, facilitating the formation of new carbon-carbon bonds. The presence of the methylthio group enhances the reactivity of the compound by stabilizing the intermediate species formed during the reaction .
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Chloride: Similar structure but lacks the methylthio group.
4-Methoxyphenylmagnesium Chloride: Contains a methoxy group instead of a methylthio group.
4-Bromophenylmagnesium Chloride: Contains a bromine atom instead of a methylthio group.
Uniqueness
4-(Methylthio)phenylmagnesium chloride is unique due to the presence of the methylthio group, which enhances its reactivity and allows for the formation of more stable intermediates in various reactions. This makes it particularly useful in the synthesis of complex organic molecules and in applications where high reactivity is required .
Properties
Molecular Formula |
C7H7ClMgS |
|---|---|
Molecular Weight |
182.95 g/mol |
IUPAC Name |
magnesium;methylsulfanylbenzene;chloride |
InChI |
InChI=1S/C7H7S.ClH.Mg/c1-8-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
DUVCZMPPBIBDOI-UHFFFAOYSA-M |
Canonical SMILES |
CSC1=CC=[C-]C=C1.[Mg+2].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(Triphenylmethoxy)propyl]-1H-benzimidazole](/img/structure/B12583978.png)

![1,4-Bis[2'-(pyridin-2-yl)[1,1'-biphenyl]-4-yl]phthalazine](/img/structure/B12583987.png)
![3-[2-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenyl]-1H-quinoxalin-2-one](/img/structure/B12583988.png)

![2-{[6-Ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide](/img/structure/B12583998.png)



![[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol;methanesulfonic acid](/img/structure/B12584032.png)


![Piperidine, 1-[[[5-(2-chlorophenyl)-1H-tetrazol-1-yl]oxy]acetyl]-](/img/structure/B12584048.png)

